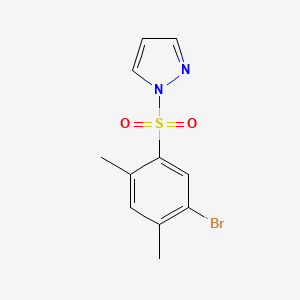
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 5-bromo-2,4-dimethylbenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole typically involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ion (NO2+), sulfonium ion (SO3H+), or halogens in the presence of a Lewis acid catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrazole derivatives.
Electrophilic Aromatic Substitution: Formation of various substituted aromatic compounds.
Reduction: Formation of sulfide or thiol derivatives.
Applications De Recherche Scientifique
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The sulfonyl group can form strong interactions with amino acid residues, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxamide
- 5-Bromo-2,4-dimethylbenzenesulfonyl chloride
- 5-Bromo-2,4-dimethylbenzenesulfonyl pyrrolidine
Comparison: 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays. The pyrazole ring can enhance the compound’s stability and binding interactions with target molecules, making it a valuable scaffold in drug discovery and material science.
Propriétés
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-6-9(2)11(7-10(8)12)17(15,16)14-5-3-4-13-14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZKFXHNFQVHDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CC=N2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
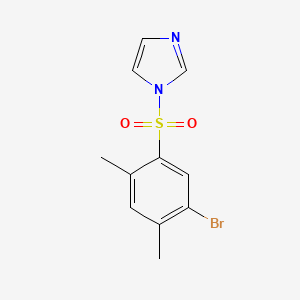
![4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B602985.png)
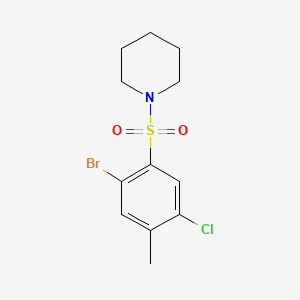
![2-methyl-1-({4'-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B602987.png)
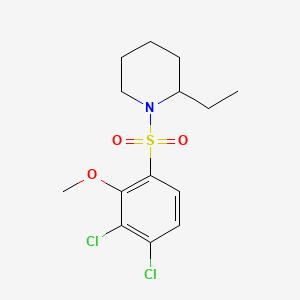
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)
amine](/img/structure/B602992.png)
amine](/img/structure/B602993.png)
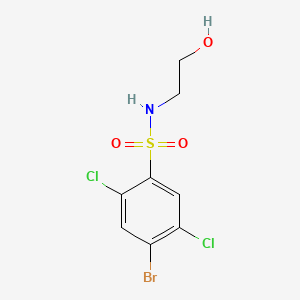
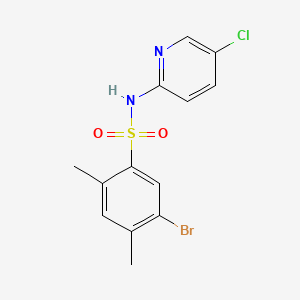
![1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B602999.png)
![3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B603000.png)
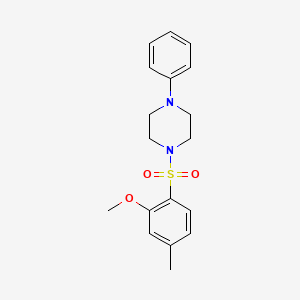
amine](/img/structure/B603007.png)
